molecular formula C16H17BrN2O5S B268791 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

货号 B268791
分子量: 429.3 g/mol
InChI 键: BSHNJQBRRJLGEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials for the treatment of B-cell malignancies and solid tumors.

作用机制

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide disrupts the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal cells. The compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the immune response against cancer.

实验室实验的优点和局限性

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has several advantages for use in lab experiments. Firstly, the compound has high potency and selectivity for BTK, which allows for precise targeting of cancer cells. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are also limitations to the use of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.

未来方向

There are several potential future directions for the development of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide as an anticancer agent. Firstly, the compound could be tested in combination with other targeted therapies or immunotherapies, to further enhance its antitumor activity. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be tested in additional types of cancer, such as breast cancer and lung cancer, to evaluate its efficacy in different tumor types. Finally, the pharmacokinetic properties of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be further optimized to improve its clinical efficacy and reduce toxicity.

合成方法

The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the introduction of the sulfonyl group, which is achieved through a nucleophilic substitution reaction. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death through apoptosis. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have synergistic effects when combined with other anticancer agents, such as rituximab and venetoclax.

属性

产品名称

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

分子式

C16H17BrN2O5S

分子量

429.3 g/mol

IUPAC 名称

5-bromo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN2O5S/c17-15-8-7-14(24-15)16(20)19-11-3-5-13(6-4-11)25(21,22)18-10-12-2-1-9-23-12/h3-8,12,18H,1-2,9-10H2,(H,19,20)

InChI 键

BSHNJQBRRJLGEV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

规范 SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。